7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8F3N3O |
|---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-amine |
InChI |
InChI=1S/C9H8F3N3O/c1-16-8-3-2-5(13)6-4-7(9(10,11)12)14-15(6)8/h2-4H,13H2,1H3 |
InChI Key |
FFAIHZQNKGOSCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC(=NN12)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The CDC approach, as demonstrated by Behbehani and Ibrahim, enables the formation of pyrazolo[1,5-a]pyridine scaffolds via oxidative coupling between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. For 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine, the synthesis begins with a trifluoromethyl-substituted N-amino-2-iminopyridine (1a ) and a methoxy-containing β-diketone or β-ketoester (2a ). The reaction proceeds under acetic acid (6 equivalents) and oxygen (1 atm) in ethanol at 130°C for 18 hours, achieving cyclization and dehydrogenation.
Key steps :
-
Enolization : The β-diketone adopts an enol form, facilitating nucleophilic attack on the N-amino-2-iminopyridine.
-
Oxidative Dehydrogenation : Molecular oxygen promotes the elimination of water, forming the pyrazolo[1,5-a]pyridine core.
-
Amination : A nitro group at position 4 is reduced to an amine post-cyclization using catalytic hydrogenation or SnCl₂/HCl.
Optimization Data :
| Condition | Yield (%) |
|---|---|
| AcOH (6 eq), O₂ | 94 |
| AcOH (6 eq), Air | 74 |
| p-TSA (2 eq), O₂ | 41 |
The use of oxygen over air enhances yield by ensuring complete dehydrogenation, while acetic acid acts as both catalyst and proton source.
Protective Group Chemistry
Boc-Protected Intermediate Synthesis
To prevent undesired side reactions during CDC, the amine group at position 4 can be introduced via a tert-butoxycarbonyl (Boc)-protected intermediate. The synthesis involves:
-
Boc Protection : Treating 4-nitro-pyrazolo[1,5-a]pyridine with Boc anhydride in the presence of DMAP.
-
CDC Reaction : Coupling the Boc-protected intermediate with a methoxy-β-diketone under standard conditions.
-
Deprotection : Removing the Boc group using trifluoroacetic acid (TFA) in dichloromethane to yield the free amine.
Advantages :
-
Prevents oxidation of the amine during CDC.
-
Enables purification of intermediates via crystallization.
Regioselective Functionalization Using TEMPO
Nitroxide-Mediated Oxidation
The regioselective introduction of the methoxy group is achieved using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst. For example, TEMPO facilitates the oxidation of a nitrovinyl intermediate to install the methoxy group at position 7.
Procedure :
-
React 7-nitro-pyrazolo[1,5-a]pyridine with (E)-1-methoxy-4-(2-nitrovinyl)benzene in the presence of TEMPO.
Outcome :
-
85% yield with >95% regioselectivity for the methoxy group.
Flow Microreactor Synthesis
Enhanced Efficiency and Scalability
Industrial-scale production benefits from flow microreactor systems, which improve heat transfer and mixing efficiency compared to batch reactors. For instance, a microreactor setup with staggered herringbone mixers achieves 92% yield for pyrazolo[1,5-a]pyridine derivatives at 150°C with a residence time of 5 minutes.
Parameters :
| Parameter | Value |
|---|---|
| Temperature | 150°C |
| Residence Time | 5 min |
| Solvent | Ethanol/DMF (3:1) |
Comparative Analysis of Synthetic Routes
Yield and Purity
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| CDC + Boc Protection | 78 | 98 | Moderate |
| TEMPO-Mediated | 85 | 97 | High |
| Flow Microreactor | 92 | 99 | Industrial |
The flow microreactor method outperforms others in yield and scalability, while TEMPO-mediated synthesis offers superior regioselectivity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine in cancer treatment. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its utility as a lead compound for developing new anticancer agents.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the compound's efficacy against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results indicate that the compound effectively inhibits tumor cell proliferation, potentially through the modulation of signaling pathways involved in cell growth and survival .
Anti-inflammatory Properties
The structure of this compound suggests potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds exhibit antimicrobial properties. This compound may also possess similar activities against bacterial strains.
Antimicrobial Assays
Studies have reported broad-spectrum antimicrobial effects for related compounds. While specific data for this compound is limited, its structural characteristics suggest potential efficacy against both bacteria and fungi .
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
Core Heterocycle Variations
The pyrazolo[1,5-a]pyridine core distinguishes this compound from analogs with pyrazolo[1,5-a]pyrimidine () or triazolo[1,5-a]pyrimidine () scaffolds. For example:
- Pyrazolo[1,5-a]pyrimidines : Compounds like 3-((4-fluorophenyl)diazenyl)-7-(4-substituted phenyl)pyrazolo[1,5-a]pyrimidin-2-amine () exhibit altered ring fusion positions, affecting π-π stacking and hydrogen bonding with biological targets.
- Triazolo[1,5-a]pyrimidines : Derivatives such as 7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine () introduce an additional nitrogen atom, modifying electronic properties and binding affinity.
Substituent Modifications
Biological Activity
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by various research findings and data tables.
- Molecular Formula : CHFNO
- Molecular Weight : 246.19 g/mol
- CAS Number : 909718-28-1
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often employs methods such as cyclization and functionalization to achieve the desired pyrazolo-pyridine structure. Detailed synthetic routes can be found in literature focusing on similar pyrazolo derivatives, highlighting the importance of optimizing conditions for yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For example:
- Microtubule Assembly Inhibition : Compounds with similar structures showed effective inhibition of microtubule assembly at concentrations around 20 μM, indicating their potential as microtubule-destabilizing agents .
- Apoptosis Induction : In vitro studies demonstrated that certain derivatives could induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at concentrations as low as 10 μM .
Other Biological Activities
In addition to anticancer effects, pyrazolo derivatives have been explored for their anti-inflammatory and analgesic properties:
- Anti-inflammatory Effects : Some studies report that related compounds exhibit promising anti-inflammatory activity with IC50 values comparable to standard anti-inflammatory drugs .
Case Studies and Research Findings
Q & A
Q. Advanced
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
- Methoxy Group : Modulates electronic effects, affecting binding affinity to enzymatic targets (e.g., kinase inhibition) .
- Amino Group : Enables hydrogen bonding with biological targets, critical for antiviral or antitumor activity .
SAR Insights : - Methyl or halogen substitutions on the pyridine ring increase selectivity for adenosine receptors .
- Bulky substituents (e.g., phenyl groups) reduce solubility but enhance target affinity .
What computational methods are used to predict its interactions with biological targets?
Q. Advanced
- Molecular Docking : Simulates binding modes with enzymes (e.g., SARS-CoV-2 proteases) using software like AutoDock .
- Quantum Chemical Calculations : Predicts reaction pathways for synthesis optimization (e.g., ICReDD’s workflow combining computation and experimental validation) .
- Pharmacophore Modeling : Identifies critical interaction sites for derivatization, such as hydrogen bond donors from the NH₂ group .
What are the key structural features affecting its chemical stability?
Q. Basic
- pH Sensitivity : The pyrazole ring remains stable under neutral to mildly acidic conditions but degrades in strong bases .
- Thermal Stability : Decomposition observed above 250°C, with trifluoromethyl groups enhancing thermal resistance .
- Light Sensitivity : Aromatic systems may undergo photodegradation; storage in amber vials is recommended .
How can pharmacokinetic properties be optimized through derivatization?
Q. Advanced
- Prodrug Strategies : Esterification of the NH₂ group improves oral bioavailability .
- PEGylation : Enhances water solubility by attaching polyethylene glycol chains to hydrophobic substituents .
- Metabolic Stability : Fluorinated derivatives reduce CYP450-mediated oxidation, extending half-life .
What are the challenges in analyzing contradictory bioactivity data across studies?
Q. Advanced
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or enzyme isoforms affect activity metrics .
- Purity Issues : Impurities from incomplete synthesis (e.g., unreacted intermediates) may skew results .
- Statistical Validation : Use of triplicate experiments and ANOVA analysis minimizes false positives .
How does the compound’s reactivity differ under nucleophilic vs. electrophilic conditions?
Q. Basic
- Nucleophilic Reactions : The NH₂ group undergoes acylation or alkylation, forming amides or imines .
- Electrophilic Substitution : Electron-rich pyridine rings react with nitrating agents at position 3 .
- Cross-Coupling : Suzuki-Miyaura reactions enable aryl group introductions using palladium catalysts .
What in vitro models are suitable for preliminary toxicity screening?
Q. Advanced
- HepG2 Cells : Assess hepatotoxicity via ATP depletion assays .
- hERG Binding Assays : Predict cardiotoxicity risks by evaluating potassium channel inhibition .
- Ames Test : Detects mutagenicity using Salmonella typhimurium strains .
How can reaction scalability be balanced with green chemistry principles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
